molecular formula C8H20O4Si4 B12351110 CID 76519403

CID 76519403

Katalognummer: B12351110
Molekulargewicht: 292.58 g/mol
InChI-Schlüssel: HSWZCIZTSQKBLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TRIS(DIMETHYLSILOXY)ETHOXYSILANE, also known as tris(dimethylsilyl) ethyl orthosilicate, is a silicon-based compound with the molecular formula C8H26O4Si4. It is a colorless liquid that is primarily used in the production of silicone resins and other silicon-based materials. The compound is known for its unique chemical properties, including its ability to undergo hydrolysis and condensation reactions, making it a valuable intermediate in various industrial applications .

Vorbereitungsmethoden

TRIS(DIMETHYLSILOXY)ETHOXYSILANE can be synthesized through the reaction of dimethylsiloxane and ethylchlorosilane under alkaline conditions . The specific synthesis method can be optimized based on the desired product and experimental conditions. Industrial production methods typically involve the sol-gel process, where alkoxy silane reagents undergo hydrolysis and condensation reactions to form silicone resins . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired product properties.

Analyse Chemischer Reaktionen

TRIS(DIMETHYLSILOXY)ETHOXYSILANE undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. Common reagents used in these reactions include water, alcohols, and acids. For example, the hydrolysis of TRIS(DIMETHYLSILOXY)ETHOXYSILANE in the presence of water leads to the formation of silanol groups, which can further condense to form siloxane bonds . The major products formed from these reactions are typically silicone resins and other silicon-based materials.

Wirkmechanismus

The mechanism of action of TRIS(DIMETHYLSILOXY)ETHOXYSILANE involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, forming silanol groups. These silanol groups can then condense to form siloxane bonds, resulting in the formation of a three-dimensional network of silicone resins . The molecular targets and pathways involved in these reactions include the silicon-oxygen bonds and the formation of cyclic and linear siloxane structures .

Vergleich Mit ähnlichen Verbindungen

TRIS(DIMETHYLSILOXY)ETHOXYSILANE is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS) . While these compounds also undergo hydrolysis and condensation reactions, TRIS(DIMETHYLSILOXY)ETHOXYSILANE has distinct properties that make it particularly useful in the production of silicone resins and other silicon-based materials . Its ability to form stable siloxane bonds and its compatibility with various organic and inorganic materials highlight its uniqueness.

Eigenschaften

Molekularformel

C8H20O4Si4

Molekulargewicht

292.58 g/mol

InChI

InChI=1S/C8H20O4Si4/c1-14(2)10-8(7-9-13,11-15(3)4)12-16(5)6/h7H2,1-6H3

InChI-Schlüssel

HSWZCIZTSQKBLE-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)OC(CO[Si])(O[Si](C)C)O[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.